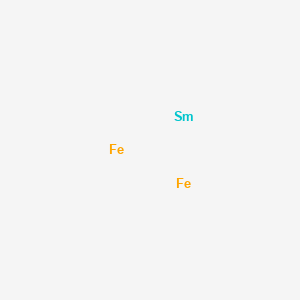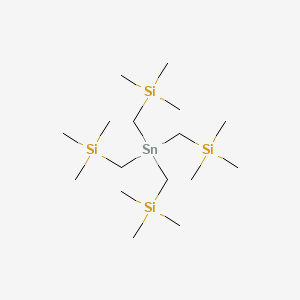
Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-: is a chemical compound with the formula C₁₆H₄₄Si₄Sn. It is a unique organosilicon compound that features a silicon-tin framework. This compound is notable for its tetrahedral symmetry and its applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) involves the reaction of trimethylsilyl chloride with silicon tetrachloride and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of the reactants .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination and side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are commonly employed.
Major Products:
Oxidation: Silicon dioxide (SiO₂) or silicon carbide (SiC).
Reduction: Lower oxidation state silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the study of silicon-tin interactions and their effects on chemical reactivity .
Biology: Its unique properties make it suitable for use in biocompatible coatings and implants .
Medicine: In medicine, Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .
Industry: Industrially, the compound is used in the production of high-performance materials such as sealants and adhesives. Its excellent mechanical properties and resistance to aging make it ideal for use in harsh environments .
Mécanisme D'action
The mechanism of action of Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) involves its interaction with various molecular targets. The compound can form stable complexes with metals and other elements, which can then interact with biological molecules or industrial materials. The pathways involved in these interactions are still being studied, but it is believed that the silicon-tin framework plays a crucial role in the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Tetramethylsilane (TMS): TMS is a simpler organosilicon compound with the formula Si(CH₃)₄.
Tetrakis(trimethylsilyl)silane: This compound has a similar structure but lacks the tin atoms present in Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-).
Uniqueness: Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is unique due to its silicon-tin framework, which imparts distinct chemical and physical properties. This makes it suitable for applications that require high stability and reactivity .
Propriétés
Numéro CAS |
18547-12-1 |
|---|---|
Formule moléculaire |
C16H44Si4Sn |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
trimethyl-[tris(trimethylsilylmethyl)stannylmethyl]silane |
InChI |
InChI=1S/4C4H11Si.Sn/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
Clé InChI |
CPBYPTZDGTUTNL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C[Sn](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


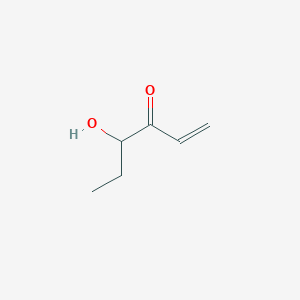
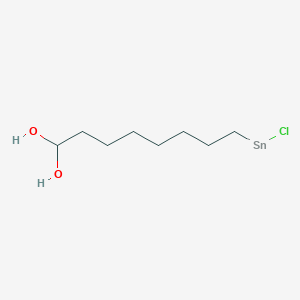

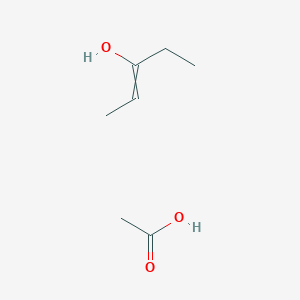
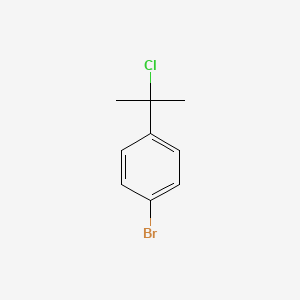
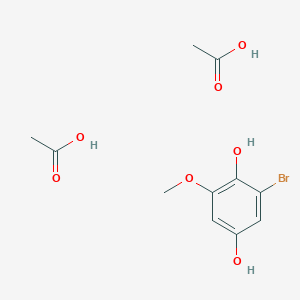
![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
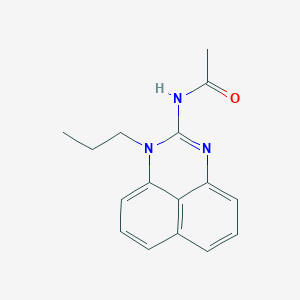
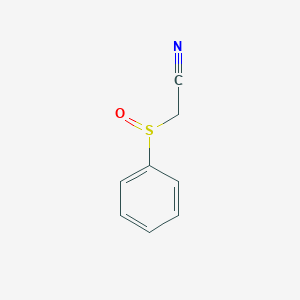
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
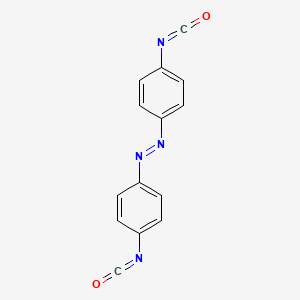
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
